

Technical Report: Analysis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(3-ethoxyoxan-4-yl)acetate

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Introduction

This technical guide was intended to provide an in-depth overview of the molecular structure, physicochemical properties, synthesis, and potential applications of **Ethyl 2-(3-ethoxyoxan-4-yl)acetate** for an audience of researchers, scientists, and drug development professionals. The "oxan" nomenclature refers to a tetrahydropyran ring system, a common motif in medicinal chemistry. The specified compound is an ethyl acetate derivative substituted at the alpha-carbon with a 3-ethoxy-tetrahydropyran-4-yl moiety.

Following a comprehensive search of chemical databases and the scientific literature, it has been determined that **Ethyl 2-(3-ethoxyoxan-4-yl)acetate** is not a known or characterized compound. No records of its synthesis, physical properties, or spectroscopic data were found.

Molecular Structure Elucidation

The proposed structure, based on systematic IUPAC nomenclature, is depicted below.

- Core Scaffold: Ethyl acetate
- Substituent: A tetrahydropyran (oxane) ring attached via its 4-position to the alpha-carbon of the ethyl acetate.
- Functionalization: An ethoxy group (-OCH₂CH₃) is present at the 3-position of the tetrahydropyran ring.

Systematic Name: Ethyl 2-(3-ethoxytetrahydropyran-4-yl)acetate Molecular Formula: C₁₁H₂₀O₄
SMILES (Stereochemistry Undefined): CCOC(=O)CC1CC(OCC)OC(C1)

Due to the absence of this molecule in the literature, no experimental data is available to confirm this structure or to assign any stereochemistry at the chiral centers (C3 and C4 of the oxane ring, and the alpha-carbon of the acetate).

Physicochemical and Spectroscopic Data

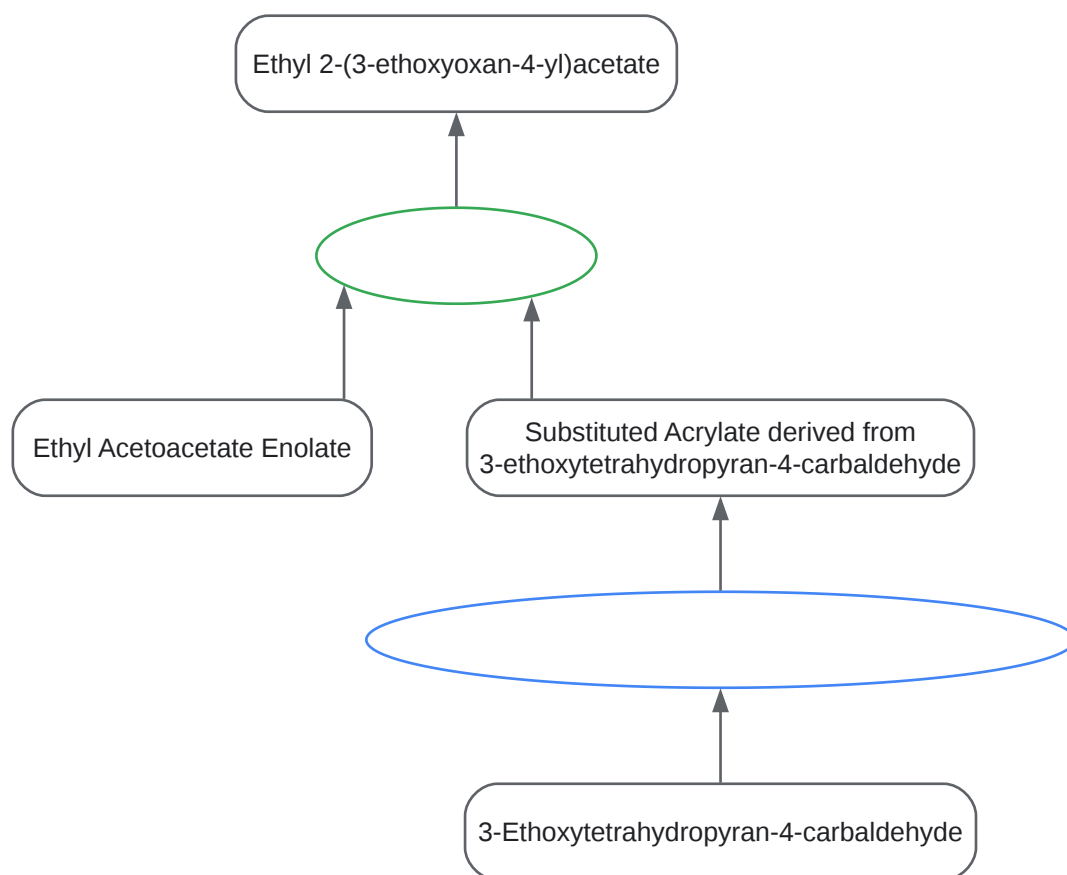
No experimental or predicted data for **Ethyl 2-(3-ethoxyoxan-4-yl)acetate** could be retrieved. For a novel compound, these properties would typically be determined empirically after synthesis and purification.

Synthesis and Experimental Protocols

The synthesis of substituted tetrahydropyrans is well-documented in organic chemistry. General strategies often involve:

- Intramolecular hydroalkoxylation of δ -hydroxy olefins.
- Prins cyclization of homoallylic alcohols with aldehydes.
- Intramolecular allylation of (Z)-allylsilanes onto aldehydes.

A hypothetical retrosynthetic analysis for **Ethyl 2-(3-ethoxyoxan-4-yl)acetate** is presented below. This logical relationship illustrates a potential, though unverified, synthetic route.



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Figure 1. A hypothetical retrosynthetic pathway for the target compound.

Disclaimer: This pathway is purely theoretical and has not been experimentally validated. The synthesis of the key intermediate, 3-ethoxytetrahydropyran-4-carbaldehyde, would itself be a multi-step process requiring careful stereochemical control.

Analysis of Related Compounds

While no information exists for the requested molecule, data is available for structurally related compounds that feature either the ethyl acetate group or a substituted oxane ring. It is crucial to note that the properties of these analogs cannot be directly extrapolated to the target compound.

Table 1: Physicochemical Data of Structurally Related Analogs

Compound Name	Molecular Formula	Molecular Weight (g/mol)	XlogP (Predicted)	Reference
Ethyl 2-(oxan-4-yl)propanoate	C ₁₀ H ₁₈ O ₃	186.25	1.6	[1]
Ethyl 2-(oxan-4-yl)prop-2-enoate	C ₁₀ H ₁₆ O ₃	184.23	1.5	[2]

As shown, even minor changes to the substituent on the ethyl acetate core lead to different molecular properties. The introduction of an ethoxy group, as requested in the target molecule, would further alter these characteristics, likely increasing polarity and hydrogen bond accepting capability.

Conclusion

The compound **Ethyl 2-(3-ethoxyoxan-4-yl)acetate** is not described in the currently available scientific literature or chemical databases. Consequently, there is no technical data regarding its molecular properties, established experimental protocols for its synthesis, or documented biological activity. The information presented herein is based on the analysis of its putative structure derived from its IUPAC name and a review of general synthetic methods for related chemical scaffolds. Any research or development involving this molecule would first require its de novo synthesis and thorough characterization.

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References

- 1. PubChemLite - Ethyl 2-(oxan-4-yl)propanoate (C₁₀H₁₈O₃) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - Refchem:594029 (C₁₀H₁₆O₃) [pubchemlite.lcsb.uni.lu]

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